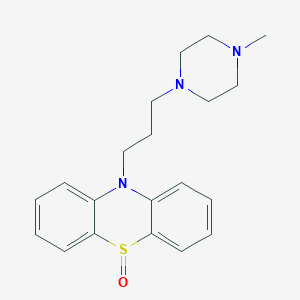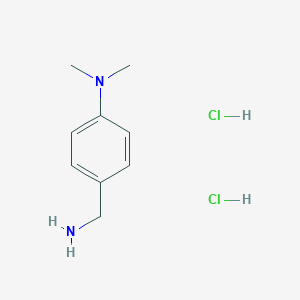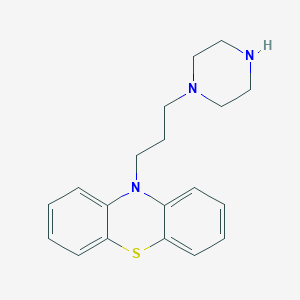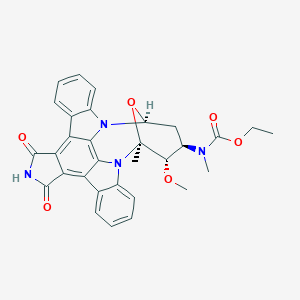![molecular formula C8H12N2O2 B130904 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine CAS No. 150480-58-3](/img/structure/B130904.png)
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine (THIP) is a compound that belongs to the class of GABAergic drugs. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. THIP acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Effets Biochimiques Et Physiologiques
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been explored as a potential treatment for alcohol withdrawal syndrome. 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to increase the duration of the open state of the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine is its high selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. However, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have sedative effects at high doses, which can limit its use in behavioral experiments.
Orientations Futures
There are several future directions for the study of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine. One area of research is the potential use of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine in the treatment of anxiety and other neurological disorders. Another area of research is the development of new analogs of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine with improved pharmacokinetic properties and selectivity for the GABA-A receptor. Additionally, the role of GABAergic neurotransmission in the central nervous system is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine and other GABAergic drugs.
Méthodes De Synthèse
The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine involves the reaction of 5-hydroxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride. This reaction produces 3-methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-4-one, which is then reduced using sodium borohydride to yield 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Applications De Recherche Scientifique
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and has also been explored as a potential treatment for alcohol withdrawal syndrome.
Propriétés
Numéro CAS |
150480-58-3 |
|---|---|
Nom du produit |
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine |
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-methoxy-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-c]azepine |
InChI |
InChI=1S/C8H12N2O2/c1-11-8-6-5-9-4-2-3-7(6)12-10-8/h9H,2-5H2,1H3 |
Clé InChI |
MMAAVQKZYQKTJY-UHFFFAOYSA-N |
SMILES |
COC1=NOC2=C1CNCCC2 |
SMILES canonique |
COC1=NOC2=C1CNCCC2 |
Synonymes |
4H-Isoxazolo[4,5-c]azepine,5,6,7,8-tetrahydro-3-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



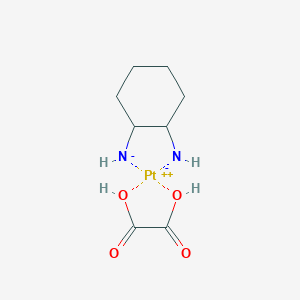

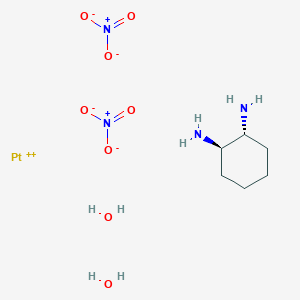
![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)
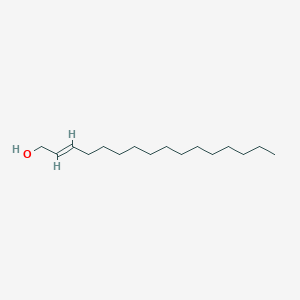
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)
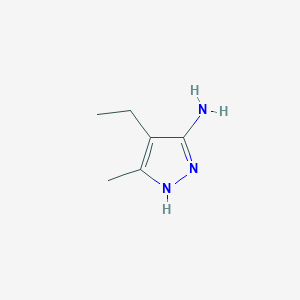
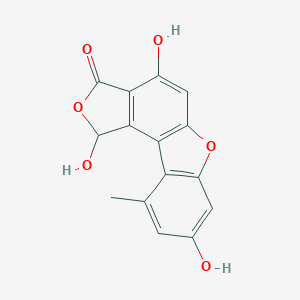
![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)
